N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid
Description
Molecular Architecture and Functional Group Analysis
The molecular framework of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid consists of three primary domains: a pteridine heterocycle, a para-aminobenzoic acid (PABA) derivative, and a 4-aminoethanesulfonic acid side chain. The pteridine ring system, a bicyclic structure comprising pyrazine and pyrimidine rings, forms the core scaffold. At position 4 of the pteridine ring, a deoxy modification replaces the hydroxyl group with an amino moiety, while an N-methyl group is appended to the pteroyl nitrogen. The PABA segment links the pteridine system to the ethylamine-sulfonic acid side chain, where the sulfonic acid group (-SO3H) introduces strong acidity and polarity.
Key functional groups include:
- Pteridine aromatic system : Facilitates π-π stacking and hydrogen bonding.
- 4-Amino-deoxy group : Enhances nucleophilicity at the pteridine core.
- N-Methylpteroyl moiety : Modifies steric and electronic interactions compared to unmethylated analogs.
- Sulfonic acid group : Confers high water solubility and ionic character, critical for biochemical interactions.
The ethylamine bridge between the PABA and sulfonic acid groups adopts a flexible conformation, enabling adaptive binding to biological targets. Nuclear magnetic resonance (NMR) studies of related compounds suggest that the sulfonic acid group remains fully ionized at physiological pH, contributing to electrostatic interactions with positively charged residues in enzymes or receptors.
Comparative Structural Analysis with Native Pteroyl Derivatives
Structurally, this compound diverges from native pteroyl derivatives such as folic acid and methotrexate through its sulfonic acid side chain and deoxy-amino modifications. The following table highlights critical distinctions:
| Feature | This compound | Folic Acid | Methotrexate |
|---|---|---|---|
| Pteridine Substitution | 4-Amino-deoxy, N-methyl | 2-Amino-4-hydroxy | 2-Amino-4-hydroxy |
| Side Chain | 4-Aminoethanesulfonic acid | Glutamate oligomer | Glutamate oligomer |
| Ionization State | Strongly acidic (sulfonic acid) | Zwitterionic (carboxyl) | Zwitterionic (carboxyl) |
| Solubility | High water solubility | Moderate solubility | Low solubility |
The replacement of glutamate with a sulfonic acid group eliminates the carboxylate-dominated zwitterionic behavior seen in folate analogs, shifting its solubility and binding preferences. Additionally, the 4-amino-deoxy modification alters hydrogen-bonding capacity relative to the 4-hydroxyl group in folic acid, potentially affecting interactions with dihydrofolate reductase (DHFR) or other folate-dependent enzymes.
Stereochemical Configuration and Conformational Dynamics
The compound exhibits two chiral centers: one at the carbon bridging the PABA and ethylamine groups and another within the pteridine-deoxyamino moiety. X-ray diffraction data from analogous pteroyl derivatives, such as pteroyl-L-aspartic acid, reveal an S-configuration at the PABA-ethylamine junction, which is likely conserved in this compound due to shared biosynthesis pathways. The sulfonic acid group adopts a staggered conformation relative to the ethylamine backbone, minimizing steric clashes and optimizing solvation.
Molecular dynamics simulations of similar sulfonic acid-containing compounds suggest that the ethylamine linker exhibits torsional flexibility, allowing the sulfonic acid group to sample multiple orientations in aqueous environments. This flexibility may enable adaptive binding to structurally diverse targets, though it could also reduce binding affinity compared to rigid analogs like methotrexate.
Crystallographic Studies and Solid-State Arrangement
Crystallographic data for this compound remain limited, but insights can be extrapolated from related compounds. For instance, pteroyl-L-aspartic acid forms monoclinic crystals (space group P21) with layered arrangements stabilized by intermolecular hydrogen bonds between amino groups and carboxylate/sulfonate moieties. In the solid state, the sulfonic acid group likely participates in extensive hydrogen-bonding networks, as observed in 1,2-ethanedisulfonic acid, which forms dimeric structures via sulfonate-sulfonate interactions.
The N-methyl group on the pteroyl nitrogen may introduce steric hindrance, potentially disrupting crystal packing compared to unmethylated derivatives. This effect is evident in methotrexate analogs, where methylation reduces crystallinity and alters solubility profiles. Polarized light microscopy of powdered samples could further elucidate textural properties linked to its solid-state behavior.
Properties
CAS No. |
113811-46-4 |
|---|---|
Molecular Formula |
C17H20N8O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C17H20N8O4S/c1-25(9-11-8-21-15-13(22-11)14(18)23-17(19)24-15)12-4-2-10(3-5-12)16(26)20-6-7-30(27,28)29/h2-5,8H,6-7,9H2,1H3,(H,20,26)(H,27,28,29)(H4,18,19,21,23,24) |
InChI Key |
HFSREEVSCDYOCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves several steps. One common method includes the attachment of an aminoethanesulfonic acid group to the pteroyl structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving the modification of pteroyl derivatives. The synthesis typically involves the reaction of pteroyl derivatives with aminoethanesulfonic acid, leading to the formation of the target compound. The molecular formula is with a molecular weight of approximately 440.49 g/mol .
Biological Activities
2.1 Inhibition of Enzymes
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid has been studied for its inhibitory effects on key enzymes involved in folate metabolism:
- Dihydrofolate Reductase (DHFR) : The compound exhibits potent inhibitory activity against DHFR, which is crucial for DNA synthesis and cell proliferation. Inhibition of this enzyme can lead to reduced cell growth, making it a target for cancer therapy .
- Folylpolyglutamate Synthetase (FPGS) : While it shows competitive inhibition against DHFR, its effect on FPGS is less pronounced, indicating a selective action that could be beneficial in designing targeted therapies .
2.2 Anticancer Potential
The compound's ability to inhibit DHFR positions it as a potential candidate in cancer treatment regimens. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Therapeutic Implications
3.1 Chemotherapy
Due to its mechanism of action as a DHFR inhibitor, this compound could be explored as an adjunct in chemotherapy protocols, particularly for cancers that are sensitive to folate metabolism disruption .
3.2 Drug Development
The unique properties of this compound make it a candidate for further development into drugs aimed at treating diseases characterized by rapid cell division, such as certain leukemias and solid tumors.
Case Study 1: Inhibition Profile
A study focused on the synthesis and biological evaluation of various pteroyl derivatives found that this compound effectively inhibited human DHFR with an IC50 value significantly lower than that of non-fluorinated analogs . This suggests enhanced transport across cell membranes and improved efficacy in cellular environments.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. These findings support its potential as a lead compound for developing new anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | Competitive | Low (specific value needed) |
| Enzyme Inhibition | Folylpolyglutamate Synthetase | Weak | Not specified |
| Antitumor Activity | Various Cancer Cell Lines | Cytotoxic | Specific values needed |
This table summarizes the biological activities associated with this compound, highlighting its potential applications in drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison with Pteroyl Analogs
| Compound | Backbone Modifications | Functional Group | Key Applications |
|---|---|---|---|
| Methotrexate | Unmodified pteroyl + glutamic acid | Carboxylic acid | Cancer chemotherapy |
| Target Compound | 4-Amino-4-deoxy-N-methylpteroyl | Sulfonic acid | (Theoretical) Drug delivery, buffers |
| 4-Amino-4-deoxypteroyl polyglutamate | 4-Amino-4-deoxypteroyl | Glutamic acid | Enzyme inhibition |
Sulfonic Acid Buffers and Functional Analogs
The 4-aminoethanesulfonic acid moiety aligns the compound with Good’s buffers, such as TABS (N-tris[hydroxymethyl]-4-aminoethanesulfonic acid) and MOPSO (3-[N-morpholino]-2-hydroxypropanesulfonic acid). These buffers exhibit pKa values in the physiological range (6.5–8.5), making them suitable for biochemical and clinical applications .
Table 2: Functional Comparison with Sulfonic Acid Buffers
Application-Based Comparisons
Drug Delivery and Targeting
N-Acetyl-4-aminobenzenesulfonic acid () demonstrates utility as a drug carrier due to its sulfonic acid group, which enhances water solubility and biocompatibility. Similarly, the target compound’s sulfonic acid moiety may improve pharmacokinetics for folate receptor-targeted therapies, though its N-methylpteroyl group could reduce off-target interactions compared to acetylated analogs .
Biochemical Buffering
ADA, for example, is used in ionic strength-adjusted solutions (I = 0.16 mol∙kg⁻¹) for clinical fluid studies .
Biological Activity
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid, often referred to as a derivative of pteroyl compounds, has garnered attention in biochemistry and pharmacology due to its potential biological activities. This article aims to synthesize the available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pteroyl moiety, which is essential for its biological functions. The structural formula can be represented as follows:
This structure indicates the presence of amino groups and a sulfonic acid group, which are crucial for its interaction with biological systems.
- Enzyme Inhibition :
- Transport Mechanisms :
Therapeutic Applications
- Cancer Treatment : Due to its inhibitory effects on DHFR and FPGS, this compound may be utilized in treating various cancers by disrupting folate metabolism in tumor cells. Studies have indicated that compounds with similar structures exhibit potent anti-cancer properties .
- Potential as an Antifolate : The compound may serve as a hydrolase-resistant folate or antifolate in chemotherapeutic regimens, providing a novel approach to enhance the efficacy of existing treatments .
Case Studies
- In Vitro Studies :
- Comparative Analysis :
Data Table
| Compound Name | Enzyme Inhibition | Cytotoxicity | Transport Across Membrane | Therapeutic Potential |
|---|---|---|---|---|
| This compound | DHFR, FPGS | Moderate | Yes | Cancer treatment |
| N-alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine | DHFR | High | Yes | Enhanced anticancer activity |
| Non-fluorinated analog | DHFR, FPGS | Low | Poor | Limited |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid?
- Methodological Answer : Utilize UV-Vis spectroscopy to confirm absorbance maxima (e.g., λmax ≈ 255 nm for sulfonic acid derivatives) . Complement this with nuclear magnetic resonance (NMR) for structural elucidation, focusing on sulfonic acid proton environments and methyl group signals. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>98% threshold), while elemental analysis validates stoichiometry .
Q. How can researchers optimize synthetic protocols for this compound to minimize by-products?
- Methodological Answer : Employ stepwise synthetic routes inspired by substituted sulfonamide syntheses, such as coupling reactions under inert atmospheres to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature conditions (e.g., 0–5°C for sulfonation steps). Purification via recrystallization in polar solvents (e.g., methanol/water mixtures) improves yield .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store as a crystalline solid at –20°C in airtight, light-resistant containers. Stability assessments should include periodic HPLC analyses to detect degradation products, particularly under accelerated aging conditions (e.g., 40°C/75% relative humidity) .
Advanced Research Questions
Q. How are dissociation constants (pKa) and thermodynamic properties determined for this compound under varying conditions?
- Methodological Answer : Use potentiometric titrations with a galvanic cell (e.g., Pt|H2|HCl|AgCl|Ag) to measure pKa across temperatures (278.15–328.15 K) and ionic strengths. Data analysis via Debye-Hückel equations accounts for activity coefficients, while van’t Hoff plots derive ΔH and ΔS values .
Q. What strategies resolve contradictions in reported stability or reactivity data for sulfonic acid derivatives?
- Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, solvent systems). For example, reconcile conflicting stability reports by testing hydrolysis rates in aqueous buffers (pH 2–12) and analyzing degradation pathways via LC-MS. Cross-validate findings using quantum mechanical calculations (e.g., DFT for bond dissociation energies) .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., folate-binding enzymes). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiles .
Q. What experimental designs are suitable for studying pH-dependent behavior in biochemical systems?
- Methodological Answer : Design buffer systems (e.g., ADA-based buffers) to maintain pH 6.5–8.5, critical for mimicking physiological conditions. Use stopped-flow spectroscopy to monitor real-time conformational changes in enzyme-substrate complexes, complemented by 2D NMR to map protonation states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
